![molecular formula C8H7N3O2 B1525251 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190310-11-2](/img/structure/B1525251.png)
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Overview
Description
“3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-pyrrolo[2,3-c]pyridine .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed and synthesized based on a docking model as potassium-competitive acid blockers (P-CABs). Molecular modeling of these derivatives led to the introduction of a substituent at the 1-position to access two lipophilic sites and polar residues .Molecular Structure Analysis
The molecular structure of “3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” is complex and involves several key components. The compound is part of the 1H-pyrrolo[2,3-c]pyridine family .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” include its empirical formula (C7H6N2), CAS Number (271-29-4), and molecular weight (118.14) .Scientific Research Applications
Drug Discovery Acrosin Inhibitors
3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is used as a reactant for the synthesis of azaindole derivatives, which serve as new acrosin inhibitors. Acrosin is an enzyme that plays a key role in the fertilization process, and inhibitors can be used in contraceptive drugs or to study fertility mechanisms .
Organic Synthesis Regioselective Heterocyclization
This compound is utilized in organic synthesis for the preparation of triazoles through regioselective heterocyclization reactions. Triazoles are important in various chemical applications, including pharmaceuticals and agrochemicals .
Materials Science Azaindolylcarboxy-endo-tropanamide Synthesis
In materials science, 3-amino-6-azaindole-7-carboxylic acid acts as a reactant for the synthesis of azaindolylcarboxy-endo-tropanamide, a compound that could have potential applications in creating new materials with unique properties .
Biological Evaluation Anti-Diabetic Activity
Studies have shown that compounds related to 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid may reduce blood glucose levels, suggesting potential applications in the prevention and treatment of diabetes and related disorders .
5. Cancer Research: Migration and Invasion Inhibition The compound has been evaluated for its effects on the migration and invasion abilities of cancer cells, indicating its potential use in cancer research to understand and inhibit tumor progression .
6. Biologically Active Compounds: Treatment of Disorders Indole derivatives, including those related to 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, have been increasingly recognized for their application as biologically active compounds in treating various disorders, including cancer and microbial infections .
Mechanism of Action
Target of Action
The primary targets of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved by preventing the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which are necessary steps for the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid affects several biochemical pathways. The most significant of these is the FGF-FGFR axis, which regulates various cellular processes. Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of FGFRs by 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid disrupts these pathways, potentially leading to the inhibition of cell proliferation and migration, among other effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, such as good bioavailability .
Result of Action
The inhibition of FGFRs by 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
properties
IUPAC Name |
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSIZDMRJKPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222425 | |
Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190310-11-2 | |
Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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